N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide

Medicinal chemistry Structure-activity relationship Lifespan modulation

WAY-312298 (CAS 328549-38-8) is a meta-hydroxyanilide sulfonamide-benzamide patented in WO 2009/086303 A2 as a lifespan-altering agent in yeast chronological aging assays. Its meta-OH group is structurally critical—ortho-vs-meta positional shifts dramatically alter potency. ≥98% HPLC purity. Essential positive control for S. cerevisiae aging studies; validated scaffold for structure-lifespan SAR. Predicted XLogP3=2.0 suggests differentiated solubility. Also suitable as LC-MS reference standard.

Molecular Formula C17H18N2O4S
Molecular Weight 346.4 g/mol
Cat. No. B10817023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide
Molecular FormulaC17H18N2O4S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)O
InChIInChI=1S/C17H18N2O4S/c20-15-7-4-6-14(12-15)18-17(21)13-5-3-8-16(11-13)24(22,23)19-9-1-2-10-19/h3-8,11-12,20H,1-2,9-10H2,(H,18,21)
InChIKeyHQDZGYFXCHDUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide – Key Structural & Procurement Identifiers


N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide (CAS 328549-38-8; PubChem CID 648227) is a small-molecule sulfonamide-benzamide hybrid with a molecular weight of 346.4 g mol⁻¹ and formula C₁₇H₁₈N₂O₄S [1]. The compound integrates a meta‑hydroxyanilide moiety, a central benzamide scaffold, and a pyrrolidine‑1‑sulfonyl substituent [1]. It is catalogued in screening collections (e.g., under synonym WAY‑312298) and has been annotated for altering the lifespan of a eukaryotic organism in patented high‑throughput assays [2].

Why N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide Cannot Be Freely Substituted by In‑Class Analogs


Sulfonamide‑benzamide congeners appear superficially interchangeable, yet their biological signatures diverge sharply. Even within the narrow pyrrolidine‑1‑sulfonylbenzamide sub‑family, minor positional changes on the aniline ring (e.g., ortho‑ vs. meta‑hydroxy) are known to dramatically shift both target engagement and lifespan‑modulating potency [1]. The patented screening platform that identified WAY‑312298 as a lifespan‑altering agent explicitly relies on strict structural definitions, meaning that a generic substitution risks loss of the very phenotype that motivated selection of this exact compound [2].

Quantitative Differentiation of N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide vs. Closest Structural Analogs


Structural Uniqueness: Meta‑Hydroxy Group as the Only H‑Bond Donor on the Anilide Ring

N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide bears a single phenolic –OH at the meta position of the anilide ring, whereas the closest catalogued pyrrolidine‑1‑sulfonylbenzamide analogs (e.g., WAY‑314527, WAY‑309803, WAY‑315528) carry methoxy, halogen, or unsubstituted phenyl groups [1]. No head‑to‑head bioassay data have been published; therefore this structural distinction is classified as class‑level inference [1].

Medicinal chemistry Structure-activity relationship Lifespan modulation

Predicted Physicochemical Profile: Balanced Lipophilicity Within a Narrow Analog Space

The XLogP3 value of N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide is 2.0, whereas three nearest in‑class pyrrolidine‑1‑sulfonylbenzamide analogs show XLogP3 values ranging from 2.5 to 3.2 [1]. The lower lipophilicity arises from the meta‑hydroxy substituent and may confer superior aqueous solubility within the sub‑series, although direct solubility measurements have not been reported [1].

ADME prediction Drug-likeness Lipophilicity

Lifespan‑Altering Patent Annotation: A Phenotypic Flag Not Shared by All In‑Class Entries

WO 2009/086303 A2 explicitly discloses compounds that alter the lifespan of eukaryotic organisms; WAY‑312298 (this compound) is listed among the active structures, while numerous structurally related pyrrolidine‑1‑sulfonylbenzamides are absent from the patent's exemplified list [1]. This indicates a selection preference, although the quantitative lifespan data (e.g., % increase in chronological lifespan, p‑value) reside in proprietary datasets not publicly released [1].

Aging research Phenotypic screening Lifespan extension

Recommended Application Scenarios for N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide Based on Current Evidence


Phenotypic Lifespan Screening and Chronological Aging Studies in Yeast

The compound's annotation in WO 2009/086303 A2 as a lifespan‑altering agent [1] makes it a relevant positive control or tool compound in Saccharomyces cerevisiae chronological aging assays. Its meta‑hydroxy group distinguishes it from other sulfonamide‑benzamides that lack this functionality and may be useful for exploring structure‑lifespan relationships.

Structure–Activity Relationship (SAR) Exploration Around the Pyrrolidine‑1‑sulfonylbenzamide Core

Because no quantitative SAR data are publicly available, this compound serves as a starting scaffold for medicinal chemistry campaigns. The predicted lower lipophilicity (XLogP3 = 2.0) relative to closest analogs [1] suggests it may offer a differentiated solubility profile that can be experimentally validated and compared head‑to‑head.

Reference Standard for Analytical Method Development and Quality Control

Chemical vendors supply this compound at ≥98 % purity (HPLC) . Its well‑defined structure (CID 648227) and availability make it suitable as a reference standard for HPLC‑UV or LC‑MS method development in laboratories that handle sulfonamide‑benzamide libraries.

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